Product packaging for epi-Saquinavir(Cat. No.:)

epi-Saquinavir

Cat. No.: B1161646
M. Wt: 670.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epi-Saquinavir, also known as Saquinavir EP Impurity D or 2-Epi-saquinavir, is a stereochemical impurity of the antiretroviral drug Saquinavir, which is a protease inhibitor used in HIV therapy . This compound is a positional epimer resulting from the stereochemical inversion at the 2-position during the synthesis or storage of Saquinavir . It is a critical quality attribute that must be carefully monitored and controlled in Active Pharmaceutical Ingredients (APIs) according to ICH guidelines. With a molecular formula of C38H50N6O5 and a molecular weight of 670.84 g/mol , it is essential for analytical research and development. This impurity is primarily used as a reference standard for analytical purposes. Its main applications include method development, method validation (AMV), and quality control (QC) during the commercial production of Saquinavir and the filing of Abbreviated New Drug Applications (ANDAs) . By providing a well-characterized benchmark, this compound enables researchers to ensure the accuracy of identification and quantification in impurity profiling, which is vital for guaranteeing the safety, efficacy, and consistency of the pharmaceutical product. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₈H₅₀N₆O₅

Molecular Weight

670.84

Synonyms

(R)-N1-((2S,3R)-4-((3S,4aS,8aS)-3-(tert-Butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)-2-(quinoline-2-carboxamido)succinamide;  USP Saquinavir Related Compound A:

Origin of Product

United States

Stereochemical Characterization and Structural Differentiation of Epi Saquinavir

Elucidation of Saquinavir's Defined Stereochemistry

Saquinavir is a complex synthetic peptidomimetic molecule characterized by multiple chiral centers. The presence of these stereogenic centers means that a large number of stereoisomers are theoretically possible, but only a single, specific stereoisomer is utilized as the active pharmaceutical ingredient. europa.eu The precise three-dimensional arrangement of atoms is crucial for its binding affinity to the HIV-1 protease active site. nih.gov

The absolute stereochemistry of Saquinavir has been unequivocally determined through methods including X-ray crystallography. Its systematic IUPAC name is (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide. nih.gov This nomenclature precisely defines the configuration at each of the molecule's stereocenters. The structure incorporates an N-acyl-L-asparagine moiety, which is a key feature distinguishing it from its epimer, epi-Saquinavir. nih.govebi.ac.uk

Table 1: Stereochemical Configuration of Saquinavir This table outlines the defined stereochemistry at the key chiral centers of the Saquinavir molecule based on its IUPAC name.

Moiety Chiral Center Description IUPAC Stereodescriptor
Asparaginyl Residue α-carbon of the asparagine (S)
Butyl Linker Carbon bearing the hydroxyl group (R)
Butyl Linker Carbon bearing the amino group (S)
Decahydroisoquinoline (B1345475) Carbon with the carboxamide group (S)
Decahydroisoquinoline Bridgehead carbon (4aS)

Definitive Stereochemical Assignment of this compound

This compound is a stereoisomer of Saquinavir, specifically an epimer. Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. In the case of this compound, this single inversion of stereochemistry occurs within the asparaginyl portion of the molecule.

While Saquinavir possesses the (S)-configuration at the alpha-carbon of its asparagine residue (making it L-asparagine), this compound features the opposite (R)-configuration at this same position. nih.gov All other stereocenters in the this compound molecule remain identical to those in Saquinavir. This seemingly minor change results in a distinct chemical entity with different spatial arrangements and potentially altered biological and chemical properties.

The fundamental difference between the two compounds is the chirality of the asparagine-derived unit. Saquinavir is synthesized using L-asparagine, a naturally occurring amino acid enantiomer. nih.govebi.ac.uk In contrast, this compound, which is often identified as a process-related impurity in the synthesis of Saquinavir, incorporates a D-asparagine moiety.

The chemical name for this compound reflects this distinction: N-tert-butyl-decahydro-2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(2-quinolylcarbonyl)-D-asparaginyl ]amino]butyl]-(4aS,8aS)-isoquinoline-3(S)-carboxamide. The change from an L-asparaginyl to a D-asparaginyl group alters the orientation of the carboxamide side chain and the quinolinecarbonyl group relative to the rest of the molecule.

Table 2: Comparison of the Asparaginyl Moiety in Saquinavir and this compound

Feature Saquinavir This compound
Asparagine Enantiomer L-Asparagine D-Asparagine
Configuration at α-carbon (S) (R)

Chirality at Key Stereocenters

Conformational Analysis of this compound in Solution

Detailed experimental studies on the solution-state conformational analysis specifically for this compound are not widely available in published literature. However, insights can be inferred from the extensive research on Saquinavir and the principles of stereochemistry.

Isomeric Relationship and Nomenclature Considerations for Related Saquinavir Structures

Saquinavir and this compound are diastereomers, more specifically, epimers. This relationship means they have the same molecular formula and connectivity but are non-superimposable, non-mirror images of each other. vaia.com

In pharmaceutical quality control and regulatory documentation, this compound is often referred to by a specific impurity designation. For instance, it is listed in the European Pharmacopoeia (EP) as "Saquinavir EP Impurity D" or "Saquinavir Related Compound A". This systematic nomenclature is crucial for identifying and controlling the levels of this and other related substances in the final drug product to ensure its purity and consistency. Several other related substances and impurities, resulting from synthesis or degradation, are also cataloged.

Table 3: Nomenclature of Saquinavir and Related Compounds

Compound Name Systematic Name / Description Isomeric Relationship / Type
Saquinavir (2S)-N-...-L-asparaginyl]amino]butyl]... Parent Compound
This compound (Impurity D) (2S)-N-...-D-asparaginyl]amino]butyl]... Epimer / Diastereomer
Impurity A (2S)-4-Amino-4-oxo-2-[(quinolin-2-ylcarbonyl)amino]butanoic acid pharmaffiliates.comcleanchemlab.com Synthesis Precursor / Degradant
Impurity C N-tert-butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide Synthesis Precursor / Degradant

| Impurity E | (3S)-4-(((1S,2R)-1-Benzyl-3-((3S,4aS,8aS)-3-((tert-butyl)carbamoyl)octahydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amino)-4-oxo-3-((quinolin-2-ylcarbonyl)amino)butanoic acid ontosight.ai | Related Substance / Diastereomer |

Synthetic Methodologies and Stereoselective Preparation of Epi Saquinavir

Historical Synthetic Routes for Saquinavir and Precursors

The Decahydroisoquinoline (B1345475) Moiety : A key bicyclic fragment. researchgate.net

The Hydroxyethylamine Isostere Core : This central unit is crucial for the molecule's activity. researchgate.net

The Quinaldic Acid-Asparagine Side Chain : The N-terminal portion of the molecule. chimia.ch

The synthesis of these precursors required careful stereochemical control. For instance, the synthesis of the (3S,4aS,8aS)-decahydroisoquinoline-3-carboxamide, a key intermediate, initially produced a mixture of eight possible isomers, from which the desired (S,S,S)-configured product had to be isolated by crystallization. researchgate.net The development of stereoselective routes for these fragments, such as asymmetric aldol (B89426) reactions for the core unit, was a critical advancement. nih.gov

Development of Stereoselective Synthetic Strategies for Saquinavir and Its Isomers

To minimize the formation of epi-Saquinavir and other diastereomers, significant research has focused on developing highly stereoselective synthetic methods. These strategies aim to control the configuration of each new stereocenter as it is formed.

Key strategies include:

Asymmetric Aldol Reactions : Researchers developed an asymmetric aldol reaction to construct the hydroxyethylamine isostere core with high stereocontrol. nih.gov This method established the correct stereochemistry for two adjacent chiral centers in the central part of the molecule.

Chiral Pool Synthesis : Many synthetic approaches start from readily available chiral molecules, such as L-phenylalanine, to set the initial stereochemistry. google.com

Substrate-Controlled Reactions : The inherent chirality in an intermediate can be used to direct the stereochemical outcome of a subsequent reaction. For example, the stereoselective reduction of a ketone can be influenced by adjacent chiral centers.

Chiral Catalysis : The use of chiral catalysts, such as chiral oxazaborolidines in ketone reductions, can significantly improve diastereoselectivity (e.g., to a 95:5 ratio), though cost can be a barrier to industrial application. usm.edu

Chiral Sulfoxide (B87167) Chemistry : A conceptually new approach using chiral sulfoxide chemistry has been employed to synthesize the hydroxyethylamine core. cnr.it This method involves the condensation of a lithiated β-sulfinyl amine with an imine precursor, followed by a stereoselective displacement of the sulfinyl group. cnr.it Interestingly, this research also led to the total synthesis of a specific epimer of Saquinavir. cnr.it

These advanced strategies ensure that the key fragments are synthesized with high chiral purity, which, when coupled, lead to the desired Saquinavir stereoisomer with minimal contamination from this compound. europa.eu

Challenges and Advancements in the Isolation and Purification of this compound

Despite advances in stereoselective synthesis, the formation of small amounts of this compound is often unavoidable. Therefore, robust methods for the isolation and purification of Saquinavir from its diastereomers are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient.

The primary challenge lies in separating compounds that have the same molecular weight and similar physical properties. The main techniques employed are crystallization and chromatography.

Technique Description Application Example Reference(s)
Crystallization This technique exploits differences in solubility between diastereomers. The desired isomer can often be selectively precipitated from a solution containing a mixture, leaving impurities behind.Isolation of the desired (S,S,S)-configured decahydroamide intermediate from a mixture of eight isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) HPLC, particularly with chiral stationary phases (CSPs), is a powerful tool for separating stereoisomers. Reverse-phase HPLC can also be optimized to separate diastereomers.A UHPLC method using a CSH-Phenyl Hexyl column was developed to resolve Saquinavir from its diastereomeric degradation products. nih.gov
Flash Chromatography (FC) A faster version of column chromatography used for preparative separation of compounds.Used to separate four possible diastereomers during the synthesis of a Saquinavir epimer, allowing for the isolation of the second most abundant isomer. cnr.it
Capillary Electrophoresis (CE) A high-resolution separation technique that can be used for separating charged or uncharged stereoisomers, often with the aid of chiral selectors like cyclodextrins.Mentioned as a general, powerful technique for the separation of diastereoisomers. researchgate.net

These methods, especially advanced chromatographic techniques, are essential for the quality control of bulk Saquinavir, allowing for the detection and quantification of this compound and other impurities. nih.gov

Chemoenzymatic Approaches to Control Stereochemistry

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful and environmentally friendly approach to achieving high stereoselectivity. fda.gov Enzymes are highly specific catalysts that can create or resolve chiral centers with exceptional precision. fda.govrsc.org

For Saquinavir and its precursors, several chemoenzymatic strategies have been explored:

Enzymatic Strategy Description Relevance to Saquinavir Synthesis Reference(s)
Kinetic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity.Lipases have been used for the kinetic resolution of key intermediates in the synthesis of other antiviral drugs, a strategy applicable to Saquinavir's precursors. rsc.org
Desymmetrization An enzyme selectively modifies one of two prochiral groups in a symmetrical molecule, creating a chiral product.A lipase-catalyzed desymmetrization of a tosylated aziridine (B145994) intermediate was used to produce a key building block for the aminodiol core of Saquinavir. rsc.org
Enzymatic Synthesis of Intermediates Enzymes are used to build chiral intermediates from prochiral starting materials.The chemoenzymatic synthesis of a chiral epoxide, a key intermediate for the hydroxyethylamine core, has been explored at a multigram scale. rsc.org

These biocatalytic methods provide an alternative to traditional chemical methods for controlling stereochemistry, often with higher selectivity and under milder reaction conditions, contributing to greener and more efficient manufacturing processes for complex molecules like Saquinavir. nih.gov

Molecular Interaction Dynamics and Enzymatic Inhibition by Epi Saquinavir

Comparative Binding Affinities of epi-Saquinavir and Saquinavir to HIV-1 Protease

The binding affinity of a drug to its target is a crucial determinant of its efficacy. For HIV-1 protease inhibitors, this is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

In Vitro Enzyme Kinetic Studies (e.g., Ki, IC50 determination against recombinant enzyme)

Saquinavir is a potent inhibitor of the HIV-1 protease, with reported Ki values as low as 0.12 nM and IC50 values in the range of 1 to 30 nM. nih.govfda.gov These values underscore its high affinity for the enzyme's active site.

CompoundKi (nM) against HIV-1 ProteaseIC50 (nM) against HIV-1
Saquinavir 0.12 nih.gov1-30 fda.gov
This compound Data not availableData not available

Substrate Mimicry and Transition State Analog Design Principles

HIV-1 protease inhibitors like Saquinavir are designed as peptidomimetics that mimic the transition state of the natural substrate of the enzyme. mdpi.comdrugbank.com The protease normally cleaves Gag and Gag-Pol polyproteins at specific sites, often between phenylalanine or tyrosine and proline residues, through a tetrahedral transition state intermediate. mdpi.com Saquinavir incorporates a non-hydrolyzable hydroxyethylamine scaffold that mimics this tetrahedral intermediate. drugbank.com This allows it to bind tightly to the active site of the protease, effectively blocking its function and preventing the maturation of new, infectious virus particles. fda.govdrugbank.com

The design of Saquinavir as a transition state analog is fundamental to its high binding affinity. mdpi.com It is expected that this compound would also function as a transition state analog. However, the altered stereochemistry would likely result in a less perfect mimicry of the transition state geometry. This imperfect fit within the enzyme's active site would weaken its binding affinity compared to the stereochemically optimized Saquinavir.

Specificity of Inhibition: Discrimination between HIV-1 and HIV-2 Proteases

While both HIV-1 and HIV-2 are the causative agents of AIDS, their proteases share only about 50% sequence identity, leading to differences in the geometry of their active sites. nih.gov Consequently, HIV-1 protease inhibitors often exhibit reduced potency against HIV-2 protease. Saquinavir, however, has been shown to be a potent inhibitor of both HIV-1 and HIV-2 proteases. fda.gov Some studies suggest it may even be more effective against HIV-2 protease, with a Ki value of less than 0.1 nM. annualreviews.org Other kinetic assays have shown Saquinavir to have a Ki of 0.6 nM against HIV-2 protease, which is only slightly weaker than its inhibition of HIV-1 protease. nih.gov This makes it one of the recommended protease inhibitors for treating HIV-2 infections. uw.edu

There is no specific data available on the inhibitory activity of this compound against HIV-2 protease. Given that even minor structural changes can impact the selectivity of inhibitors, it is plausible that the altered stereochemistry of this compound would affect its relative potency against HIV-1 and HIV-2 proteases. The subtle differences in the active site pockets of the two enzymes mean that a change in the three-dimensional shape of the inhibitor could lead to a more significant loss of affinity for one protease over the other.

CompoundKi (nM) against HIV-1 ProteaseKi (nM) against HIV-2 Protease
Saquinavir 0.12 nih.gov<0.1 annualreviews.org, 0.6 nih.gov
This compound Data not availableData not available

Analysis of Inhibition Mechanism: Competitive vs. Non-Competitive

The mechanism of inhibition for Saquinavir is competitive. annualreviews.orgmdpi.com As a transition state analog, it directly competes with the natural substrate for binding to the active site of the HIV-1 protease. drugbank.commdpi.com By occupying the active site, it prevents the enzyme from cleaving the viral polyproteins necessary for producing mature virions.

It is almost certain that this compound would also act as a competitive inhibitor. Since it is a stereoisomer of a known competitive inhibitor that targets the active site, its mechanism of action would be the same. The difference would lie in the efficiency of this competition, which is determined by its binding affinity (Ki). A lower affinity for the active site would make it a less effective competitor against the natural substrate. Some studies have suggested that certain inhibitors can have a non-competitive mode of inhibition, but this is not the case for peptidomimetic inhibitors like Saquinavir and its isomers. mdpi.com

Impact of Stereochemistry on Inhibitor-Protease Hydrogen Bonding Network

The hydrogen bonding network between an inhibitor and the protease is a major contributor to its binding affinity. For Saquinavir, X-ray crystallography studies have revealed a complex network of hydrogen bonds with the active site and flap regions of the HIV-1 protease. nih.gov Key interactions include those with the catalytic aspartate residues (Asp25 and Asp25') and with backbone atoms of residues such as Gly27, Asp29, and Asp30. mdpi.comnih.gov A critical water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible flap regions of the enzyme, further stabilizing the complex. annualreviews.org

The specific (S,S,S) stereochemistry of the decahydroisoquinoline (B1345475) (DIQ) group in Saquinavir is crucial for optimal hydrophobic and hydrogen bonding interactions. nih.gov An epimer of Saquinavir would have a different three-dimensional arrangement of its functional groups. This altered geometry would almost certainly disrupt the established hydrogen bonding network. Some hydrogen bonds might be elongated, weakened, or even completely lost, while new, less favorable interactions could be introduced. This disruption would lead to a less stable inhibitor-protease complex and, consequently, a lower binding affinity.

Influence of Stereoisomerism on Active Site Residue Interactions (e.g., catalytic aspartates)

The catalytic activity of HIV-1 protease is dependent on a pair of aspartic acid residues (Asp25 and Asp25') at the base of the active site. mdpi.com The central hydroxyl group of Saquinavir is designed to interact directly with these catalytic aspartates, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov

Structural Biology of Hiv Protease Epi Saquinavir Complexes

High-Resolution Structural Determination (e.g., X-ray Crystallography, Cryo-EM) of HIV Protease Bound to epi-Saquinavir

No publicly available data from X-ray crystallography or cryo-EM studies for an this compound-HIV protease complex were found.

Information regarding the binding poses and orientations of this compound within the HIV protease active site is not available.

Specific intermolecular contacts and electrostatic interactions for an this compound complex have not been reported.

Analysis of Binding Poses and Orientations

Comparative Structural Analysis with HIV Protease-Saquinavir Complexes

A comparative analysis is not feasible without structural data for the this compound complex.

Details on conformational changes specific to this compound binding are unknown.

The specific role of ordered water molecules in the binding of this compound has not been studied.

Assessment of Conformational Changes in the Enzyme Flaps and Active Site

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations and Dynamics

No NMR studies characterizing the solution-state conformation or dynamics of an HIV protease-epi-Saquinavir complex were identified.

Table of Compounds

Since the article focuses on a compound for which no specific data could be found, a table of mentioned compounds cannot be generated in the context of the requested article. The primary compound of discussion would be this compound, with Saquinavir for comparison, but no other compounds could be relevantly included based on the non-existent findings for this compound.

Information regarding this compound is not publicly available.

Following a comprehensive search of scientific literature and databases, there is no available information specifically concerning the chemical compound “this compound” and its interaction with the HIV protease. Consequently, the requested article on the "," with a focus on ligand-observed and protein-observed NMR studies, cannot be generated.

The searches for "this compound," "Saquinavir epimers," and "diastereomers of Saquinavir" did not yield any specific research findings, data tables, or detailed discussions that would be necessary to fulfill the requirements of the provided outline. While there is extensive literature on Saquinavir, the user's strict instruction to focus solely on "this compound" prevents the use of this information. One study mentioned the synthesis of an epimer of Saquinavir, but it did not provide a specific name, nor did it detail any biological or structural studies of its complex with HIV protease. cnr.it

Without any data on binding site mapping or conformational transitions of an this compound-HIV protease complex obtained through NMR spectroscopy, the creation of an accurate and scientifically sound article as per the user's request is not possible.

Computational Chemistry and Molecular Modeling of Epi Saquinavir Interactions

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of epi-Saquinavir, docking simulations are instrumental in predicting its binding mode within the active site of HIV-1 protease and comparing it to that of Saquinavir. These simulations can reveal crucial differences in the hydrogen bond networks and hydrophobic interactions that govern the stability of the inhibitor-protease complex.

A study involving the docking of Saquinavir and its degradation product into the HIV Protease variant G48T/L89M (PDB ID: 4QGI) using the FlexX module in LeadIT software demonstrated the sensitivity of binding affinity to small molecular changes. fabad.org.tr While not a direct study of this compound, this highlights how docking can discern between closely related structures. For instance, Saquinavir exhibited a FlexX score of -21.44, whereas its degradation product had a score of -15.10, indicating a weaker binding affinity for the latter. fabad.org.tr Such differences are anticipated between Saquinavir and this compound due to the altered stereochemistry at a single chiral center, which would likely lead to a different set of interactions with the protease active site residues.

Scoring Functions and Their Applicability to Stereoisomer Discrimination

The success of molecular docking heavily relies on the scoring function, which is an algorithm used to rank the predicted binding poses. The ability of a scoring function to accurately discriminate between stereoisomers is a significant challenge in computational chemistry. mdpi.com Different scoring functions, such as those based on force fields, empirical data, or knowledge-based potentials, may yield varying degrees of success in this regard. researchgate.net

Several scoring functions have been evaluated for their ability to recognize near-native ligand conformations. For instance, an assessment of nine different scoring functions, including CHARMm, DrugScore, and the function used in AutoDock, showed that they could discriminate near-native from misdocked conformations with a recognition rate of around 80%. nih.govresearchgate.net However, predicting binding affinities with high accuracy remains a challenge. nih.gov For stereoisomers like Saquinavir and this compound, the subtle differences in their three-dimensional structures necessitate the use of highly sensitive and accurate scoring functions. The choice of scoring function is therefore critical for obtaining meaningful predictions about the relative binding potencies of these two compounds.

Scoring Function TypeExamplesApplicability to Stereoisomer Discrimination
Force-Field Based AutoDock, CHARMm nih.govCan distinguish stereoisomers based on differences in non-bonded interactions (van der Waals and electrostatic). Accuracy depends on the force field parameterization.
Empirical ChemScore, LigScore, PLP researchgate.netnih.govUses regression analysis of crystallographic data. Performance in stereoisomer discrimination can be variable and depends on whether the training set included stereoisomers.
Knowledge-Based DrugScore, PMF researchgate.netnih.govDerives potentials from statistical analysis of known protein-ligand complexes. Can be effective if the underlying database is diverse enough to capture subtle stereo-specific interactions.

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Binding Stability

While molecular docking provides a static snapshot of the inhibitor-protease interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space and binding stability of the complex over time. frontiersin.org By simulating the motions of atoms in the system, MD can reveal how the protein and ligand adapt to each other and how these dynamics differ between the Saquinavir and this compound complexes.

MD simulations of HIV-1 protease complexed with Saquinavir have provided detailed information on the structural and dynamical properties of the complex. nih.govresearchgate.net These studies have highlighted the flexibility of both the inhibitor and the enzyme, particularly in the flap regions that cover the active site. researchgate.netmdpi.com It is expected that the altered stereochemistry of this compound would lead to distinct dynamic behaviors within the active site, potentially affecting the stability of the crucial interactions required for potent inhibition.

Trajectory Analysis of Inhibitor-Protease Complexes

The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information about the behavior of the inhibitor-protease complex. Key parameters that are often analyzed include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond formation. nih.govrovedar.com

For example, in a study of a drug-resistant HIV-1 protease mutant, MD simulations revealed that the mutation led to increased RMSD and fluctuations in the flap region, which could affect the binding of Saquinavir. mdpi.com A comparative trajectory analysis of Saquinavir and this compound would likely show differences in these parameters, reflecting the differential stability and conformational dynamics of the two complexes.

Dynamic Behavior of Active Site and Flap Regions

The active site of HIV-1 protease is capped by two flexible β-hairpin structures known as flaps. researchgate.net The opening and closing of these flaps are crucial for substrate binding and product release. The dynamic behavior of the flaps is known to be influenced by the binding of an inhibitor. mdpi.com

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Energetics

To obtain a quantitative measure of the binding affinity of an inhibitor to its target, computational methods such as Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed. acs.org These methods calculate the binding free energy, which is a key determinant of a drug's potency.

MM/PBSA has been successfully used to rank the binding affinities of Saquinavir to wild-type and resistant mutants of HIV-1 protease, with results showing good correlation with experimental data. nih.gov This approach involves calculating the free energy of the complex, the protein, and the ligand from snapshots of an MD simulation. acs.org

Decomposition of Binding Free Energy Contributions

A significant advantage of methods like MM/PBSA is the ability to decompose the total binding free energy into contributions from different types of interactions, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. mdpi.com This decomposition can provide valuable insights into the driving forces behind inhibitor binding and the mechanisms of drug resistance.

In studies of Saquinavir, it has been shown that van der Waals interactions play a major role in its binding to HIV-1 protease. mdpi.comnih.gov A comparative study of Saquinavir and this compound using this approach would likely reveal differences in the energetic contributions of specific residues in the active site. This could pinpoint the key residues that are sensitive to the stereochemistry of the inhibitor and explain any observed differences in binding affinity. For instance, a change in stereochemistry could lead to a loss of a critical hydrogen bond or a less favorable hydrophobic interaction, which would be reflected in the decomposed energy terms.

Energy ComponentDescriptionRelevance to this compound
Van der Waals Energy Represents short-range attractive and repulsive forces.The altered stereochemistry of this compound could lead to steric clashes or a loss of favorable packing interactions, affecting this term.
Electrostatic Energy Describes the interactions between charged and polar groups.The change in the orientation of a polar group in this compound could alter the hydrogen bonding network and thus this energy component.
Polar Solvation Energy The energy cost of desolvating the polar groups of the ligand and protein upon binding.Differences in the exposed polar surface area between bound Saquinavir and this compound would influence this term.
Non-Polar Solvation Energy The energy gain from the hydrophobic effect upon burial of non-polar surfaces.The fit of this compound in the hydrophobic pockets of the active site will determine the magnitude of this contribution.

Quantitative Prediction of Relative Binding Affinities

Computational methods are invaluable for estimating the binding affinity of a ligand, such as this compound, to its protein target. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energies. mdpi.com These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. mdpi.com

For the parent compound, Saquinavir, studies have shown that mutations in the HIV-1 protease can lead to a decrease in binding affinity. mdpi.comnih.gov For instance, the L38HL double-insertion mutation in HIV subtype C protease results in increased flexibility of the enzyme's flap regions, leading to a wider opening of the binding site and reduced interaction with the inhibitor. mdpi.com Similarly, the M46I mutation has been shown to decrease the binding potential of Saquinavir by altering the flap region's secondary structure and reducing van der Waals interactions. mdpi.com

Table 1: Factors Influencing Predicted Binding Affinity of Saquinavir Analogues

FactorDescriptionImpact on Binding Affinity
Mutations in HIV-1 Protease Changes in the amino acid sequence of the protease, such as L38HL and M46I. mdpi.commdpi.comCan significantly decrease binding affinity by altering the shape and flexibility of the binding site. mdpi.commdpi.com
Flap Dynamics The movement of the flexible "flap" regions of the protease that cover the active site.Increased flap flexibility can hinder proper inhibitor binding. nih.gov
Van der Waals Interactions Non-covalent forces between the inhibitor and the protease.Reduced interactions lead to weaker binding. mdpi.com
Hydrogen Bonding Formation of hydrogen bonds between the inhibitor and protease residues.Loss of key hydrogen bonds can destabilize the complex. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Detailed Interaction Analysis

For a more detailed understanding of the interactions at the heart of the enzyme's active site, quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are utilized. nih.gov These approaches allow for a precise description of the electronic effects that govern the binding of an inhibitor. nih.gov

The catalytic activity of HIV-1 protease relies on a pair of aspartic acid residues, Asp25 and Asp25', which form a catalytic dyad. ucl.ac.uk The central hydroxyl group of Saquinavir is designed to mimic the transition state of the natural substrate and forms crucial hydrogen bonds with this dyad. nih.gov

QM/MM studies on Saquinavir have revealed the importance of these interactions. nih.gov Full quantum mechanical studies have even quantified the binding energies of different fragments of Saquinavir to the protease, showing that the central part containing the hydroxyl group has the most significant binding interaction.

For this compound, a key area of investigation using QM/MM methods would be to analyze the electronic structure of its functional groups in the context of the catalytic dyad. The change in stereochemistry could alter the orientation of key functional groups, affecting the geometry and strength of hydrogen bonds with the catalytic aspartates. This, in turn, would directly impact the inhibitory potential of the compound. For instance, studies on Saquinavir have shown that mutations like G48V can lead to conformational changes in the inhibitor and the enzyme, resulting in the loss of a critical hydrogen bond. nih.gov A similar detailed analysis of this compound would be crucial to understand its interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Studies Incorporating Stereochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. japsonline.com In the context of this compound, QSAR studies would be instrumental in understanding how its specific stereochemistry influences its inhibitory activity against HIV-1 protease.

While the search results primarily discuss QSAR studies on Saquinavir analogues in general, the principles are directly applicable. cabidigitallibrary.orgresearchgate.net These studies often use 2D and 3D descriptors to build their models. For this compound, the inclusion of stereochemical descriptors would be paramount. These descriptors quantify the three-dimensional arrangement of atoms and would be essential to differentiate it from Saquinavir and predict its activity.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), involves aligning a set of molecules and calculating their steric and electrostatic fields. cabidigitallibrary.org The resulting models can highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For a series including Saquinavir and this compound, such a study would reveal how the change in stereocenter impacts these fields and, consequently, the predicted biological activity.

Table 2: Key Parameters in QSAR Models for Saquinavir Analogues

ParameterDescriptionRelevance to this compound
r² (Coefficient of Determination) A statistical measure of how well the regression predictions approximate the real data points. cabidigitallibrary.orgA high r² value would indicate a robust model for predicting the activity of new analogues, including epimers.
q² (Cross-validated r²) A measure of the predictive power of the model, assessed by leaving out data points during model construction. cabidigitallibrary.orgA high q² value is crucial for ensuring the model's ability to predict the activity of compounds not in the training set.
Steric Descriptors Parameters that describe the size and shape of the molecule. cabidigitallibrary.orgWould be critical to differentiate the spatial arrangement of atoms in this compound from Saquinavir.
Electrostatic Descriptors Parameters that describe the distribution of charge in the molecule. cabidigitallibrary.orgThe change in stereochemistry could alter the electrostatic potential surface, which would be captured by these descriptors.

Virtual Screening and In Silico Design of Novel Analogues Based on this compound Scaffold

The scaffold of a known inhibitor like Saquinavir serves as a valuable starting point for the design of new and potentially improved analogues. cam.ac.uk Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comnih.gov

Starting with the this compound scaffold, a virtual screening campaign could be launched to identify novel compounds with potentially better binding affinities or improved properties. cam.ac.uk This process often involves a hierarchical approach, starting with rapid, less computationally intensive methods like pharmacophore screening and progressing to more rigorous methods like molecular docking for the most promising candidates. cardiff.ac.uk

Following virtual screening, the identified hits can serve as inspiration for the in silico design of novel analogues. This involves making targeted modifications to the this compound scaffold to enhance its interactions with the protease. For example, if modeling studies indicate a void in a particular sub-pocket of the enzyme, a functional group could be added to the scaffold to fill this space and form favorable interactions. nih.gov The designed analogues would then be evaluated computationally for their predicted binding affinity and other properties before any decision is made for their chemical synthesis and biological testing. nih.gov This iterative cycle of design, evaluation, and refinement is a cornerstone of modern drug discovery.

Biological Implications of Stereoisomerism on in Vitro Cellular Activity

In Vitro Antiviral Activity in Cell Culture Models

The primary measure of an antiretroviral drug's efficacy is its ability to inhibit viral replication in permissive cell lines. In vitro assays are crucial for determining the potency of a drug and understanding how structural changes, such as stereoisomerism, affect its antiviral activity.

The antiviral potency of Saquinavir has been extensively documented in various in vitro systems. In acutely and chronically HIV-1-infected peripheral blood lymphocytes, as well as monocytic and lymphoblastoid cells, Saquinavir demonstrates potent antiviral activity with 50% inhibitory concentration (IC50) values typically in the range of 1 to 30 nM. fda.gov The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are generally observed to be between 1-10 nM and 5-50 nM, respectively. hres.ca In MT4 cells, the mean IC50 of Saquinavir against the HIV-1 RF laboratory strain was found to be 37.7 ± 5 nM in the presence of 40% human serum. fda.gov Another study reported an EC50 of 1.2 nM for Saquinavir. mdpi.com

Table 1: In Vitro Antiviral Activity of Saquinavir in Cellular Assays

Cell/Tissue Culture SystemHIV-1 StrainParameterConcentration (nM)
Acutely/Chronically Infected PBLs, Monocytic & Lymphoblastoid CellsLaboratory and Clinical IsolatesIC501 - 30
Lymphoblastoid/Monocytic Cells, PBLsHIV-1 (Various)EC501 - 10
Lymphoblastoid/Monocytic Cells, PBLsHIV-1 (Various)EC905 - 50
MT4 Cells (in 40% human serum)HIV-1 RFIC5037.7 ± 5
TZM-bl cellsNot SpecifiedEC501.2
PM-1 CD4+ T cellsHIV-1BaLEC500.03 (sustained exposure)

The reduced protease inhibition expected from epi-Saquinavir would have significant biological consequences at the cellular level. HIV-1 protease is essential for cleaving viral polyprotein precursors (Gag and Gag-Pol) into mature, functional proteins required for the assembly of infectious virions. openmedicinalchemistryjournal.comnih.gov Inhibition of this enzyme by an effective drug like Saquinavir results in the production of immature, non-infectious viral particles. nih.gov

A lower inhibitory potency, as anticipated for this compound, would mean that higher concentrations of the compound are required to achieve the same level of viral suppression as Saquinavir. In a cell culture model, this would manifest as a diminished capacity to halt viral replication and spread. The release of structurally defective viral particles would be less efficient, allowing for the continued production of some level of mature, infectious virions, thereby sustaining the infection within the cell culture. nih.gov

Comparative IC50 and EC50 Determination for this compound vs. Saquinavir in Cellular Assays

Selectivity Profile Against Other Aspartyl Proteases (In Vitro)

A key feature of a successful protease inhibitor is its selectivity for the viral protease over host-cell proteases. Saquinavir was designed to be highly selective for HIV protease, showing little inhibitory activity against structurally related human aspartyl proteases such as pepsin, renin, and cathepsins D and E. nih.goveuropa.eu For several human proteases, the IC50 values for Saquinavir are higher than 10,000 nM, demonstrating its high specificity. europa.eu This selectivity is crucial for minimizing off-target effects and associated cytotoxicity.

The stereochemistry of this compound would likely alter its interaction not only with HIV-1 protease but also with human aspartyl proteases. However, without specific in vitro data for this compound, it is difficult to predict the exact nature of this altered selectivity. It is plausible that the change in shape could either increase or decrease its affinity for human proteases, but it is certain that the selectivity profile would differ from that of Saquinavir.

Interaction with Cellular Transport Proteins (e.g., P-glycoprotein) and Its Stereochemical Dependence (In Vitro)

Cellular transport proteins, such as P-glycoprotein (P-gp), play a critical role in the pharmacokinetics of many drugs by actively effluxing them from cells. Saquinavir is a known substrate and inhibitor of P-gp. europa.eueuropa.eu This interaction can limit its intracellular concentration and oral bioavailability.

The interaction with P-gp is known to be stereoselective for some compounds. plos.orgsemanticscholar.org While direct studies on this compound's interaction with P-gp are not detailed in the search results, research on stereoisomeric prodrugs of Saquinavir provides insight into the stereochemical dependence of such interactions. nih.govresearchgate.net For instance, studies on valine-valine prodrugs of Saquinavir showed that while all stereoisomers could bypass P-gp-mediated efflux to some extent, their stability against metabolic enzymes was stereoselective. nih.govresearchgate.net Another study noted that an aged garlic extract could decrease Saquinavir efflux, an effect attributed to different binding sites in P-gp, highlighting the transporter's ability to distinguish between molecules. plos.orgsemanticscholar.org This suggests that this compound would likely have a different affinity for and transport by P-gp compared to Saquinavir, which would, in turn, affect its intracellular accumulation and, consequently, its biological activity.

Studies on the Cellular Uptake and Intracellular Distribution of this compound (In Vitro)

The uptake of Saquinavir into cells and its subsequent distribution are complex processes. Saquinavir partitions extensively into tissues, and its entry into cells can be influenced by transporters like P-gp. europa.eudrugbank.com The intracellular half-life of Saquinavir in peripheral blood mononuclear cells has been estimated to be between 4 and 18 hours. nih.gov

The stereochemistry of this compound would likely influence its cellular uptake and distribution. Changes in its three-dimensional shape could affect its passive diffusion across the cell membrane and its recognition by uptake and efflux transporters. For example, some studies have linked certain structural moieties in protease inhibitors to decreased cellular uptake. nih.gov Therefore, it is reasonable to assume that the rate and extent of cellular entry for this compound would differ from that of Saquinavir. This altered uptake, combined with potentially different interactions with intracellular components and organelles, would lead to a distinct intracellular distribution pattern and concentration, ultimately impacting its access to any potential intracellular targets.

Mechanisms of Viral Resistance and Stereochemical Impact at the Molecular Level

Analysis of HIV Protease Mutations Conferring Reduced Susceptibility to Saquinavir

Resistance to Saquinavir is primarily associated with the emergence of a specific set of mutations within the HIV-1 protease gene. nih.gov In vitro and in vivo studies have identified two principal mutations that confer reduced susceptibility: G48V (a glycine-to-valine substitution at codon 48) and L90M (a leucine-to-methionine substitution at codon 90). nih.govnih.govfda.gov

The L90M mutation is the predominant mutation observed in clinical settings (in vivo). nih.gov The G48V mutation is less common, and the simultaneous occurrence of both G48V and L90M is rare but results in a significant loss of susceptibility. nih.govnih.gov The G48V mutation is considered a major resistance mutation for Saquinavir. mdpi.com Other mutations, often referred to as secondary or minor mutations, can also contribute to resistance, typically by compensating for any loss of viral fitness caused by the primary mutations. These can include substitutions at various other positions within the protease enzyme. dovepress.com

Table 1: Primary HIV-1 Protease Mutations Associated with Saquinavir Resistance This table is interactive. Click on headers to sort.

MutationAmino Acid ChangeLocation in ProteaseClinical Observation
L90MLeucine (B10760876) to MethionineDistal to active sitePredominant mutation observed in vivo. nih.gov
G48VGlycine to ValineFlap region, near active siteMajor resistance mutation, though less common than L90M. nih.govmdpi.com

Investigating the Effect of Specific Protease Mutations on epi-Saquinavir Inhibition (In Vitro Enzymatic Assays)

While specific enzymatic assay data for This compound is not available in the reviewed literature, extensive kinetic studies on Saquinavir provide a clear picture of how resistance mutations affect its inhibitory activity. These assays measure the inhibition constant (Ki) or the 50% inhibitory concentration (IC50), with higher values indicating reduced inhibitor potency.

Kinetic analyses of mutant proteases demonstrate a significant decrease in their affinity for Saquinavir. For instance, the L90M mutation alone can cause a 3-fold increase in the Ki value, while the G48V mutation results in a more substantial 13.5-fold increase. nih.govresearchgate.net The double mutant G48V/L90M exhibits a dramatic 419-fold increase in Ki, indicating a profound level of resistance. nih.govresearchgate.net Similarly, a G48T/L89M double mutant shows an 18-fold weaker binding affinity for Saquinavir compared to the wild-type protease. rcsb.orgnih.gov These findings quantify the direct impact of mutations on the inhibitor's ability to bind to and block the enzyme's function. asm.org

Table 2: Effect of Protease Mutations on Saquinavir Inhibition (In Vitro) This table is interactive. Click on headers to sort.

Protease MutantFold Increase in Ki vs. Wild-TypeReference
L90M3 nih.govresearchgate.net
G48V13.5 nih.govresearchgate.net
G48V/L90M419 nih.govresearchgate.net
G48T/L89M18 rcsb.orgnih.gov

Structural Basis of Resistance Mutations Affecting this compound Binding (Theoretical or Structural Studies)

Structural studies, primarily through X-ray crystallography, have provided detailed molecular insights into how resistance mutations undermine the binding of Saquinavir . Again, while data for This compound is absent, the principles derived from Saquinavir are illustrative.

The design of Saquinavir includes a (S,S,S) stereochemistry in its decahydroisoquinoline (B1345475) (DIQ) group, which is optimized for making critical hydrophobic contacts within the S1' pocket of the protease. nih.gov A change in stereochemistry, as would be present in an epimer, would disrupt these optimized interactions.

The G48V mutation introduces a bulkier valine side chain into the flap region of the protease. mdpi.com Crystal structures of the G48V/L90M mutant in complex with Saquinavir reveal that to accommodate this larger side chain, the inhibitor is physically displaced. nih.gov This movement creates larger gaps between the inhibitor and the flap region, weakening crucial van der Waals interactions and leading to the loss of a key hydrogen bond. nih.govmdpi.com

The L90M mutation occurs at a site distal to the inhibitor binding pocket. nih.gov The substitution of leucine with methionine at this position induces subtle conformational changes in the active site. Specifically, it reduces the volume and flexibility of the S1/S1' substrate-binding pockets, which indirectly alters the inhibitor's binding conformation and reduces affinity. nih.gov In the G48T/L89M mutant, the enzyme assumes a more "open" conformation, which expands the active site and prevents the tight binding necessary for potent inhibition. rcsb.orgnih.govacs.org

Cross-Resistance Profiles of this compound with Other Protease Inhibitors (In Vitro)

Cross-resistance occurs when mutations selected by one drug also confer resistance to other drugs in the same class. The pattern of cross-resistance for Saquinavir is distinct from that of many other PIs due to its unique primary resistance mutations (G48V and L90M). nih.gov

Studies on Saquinavir-resistant isolates have shown variable cross-resistance to other PIs. In one study of 22 viral isolates resistant to Saquinavir, 6 (27%) showed no cross-resistance to Indinavir, Ritonavir, Nelfinavir, or Amprenavir, while 4 (18%) displayed broad cross-resistance. europa.eu The remaining 12 isolates (55%) retained susceptibility to at least one other PI. europa.eu This suggests that Saquinavir's resistance profile does not always preclude the use of other inhibitors.

Conversely, resistance to other PIs does not always confer resistance to Saquinavir. For example, isolates selected in vitro for resistance to Amprenavir have shown increased susceptibility (hypersensitivity) to Saquinavir. asm.org However, some mutations, such as the triple mutation M46I/L63P/I84A, can confer significant resistance to Saquinavir, Ritonavir, and Indinavir simultaneously. asm.org

Table 3: Cross-Resistance of Saquinavir-Resistant HIV-1 Isolates This table is interactive. Click on headers to sort.

Protease InhibitorSusceptibility of Saquinavir-Resistant Isolates (n=22)Reference
Amprenavir16 of 22 (73%) remained susceptible europa.eu
Indinavir11 of 22 (50%) remained susceptible europa.eu
Ritonavir9 of 21 (43%) remained susceptible europa.eu
Nelfinavir4 of 16 (25%) remained susceptible europa.eu

Advanced Analytical and Spectroscopic Techniques for Stereoisomer Characterization

Chiral Chromatography (HPLC, GC, SFC) for Enantiomeric and Diastereomeric Purity Assessment in Research

Chiral chromatography is the cornerstone for separating stereoisomers, enabling the assessment of enantiomeric and diastereomeric purity. google.com High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose in the pharmaceutical industry. jfda-online.comlibretexts.org

Detailed Research Findings: The separation of Saquinavir and its stereoisomers, including potential epimers, relies on the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. libretexts.org These phases operate on the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

For a molecule like epi-Saquinavir, a method would be developed using a normal-phase HPLC system with a cellulose-based chiral column. The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is optimized to achieve baseline separation between Saquinavir and its epimers. jfda-online.com The different spatial arrangements of the substituents around the chiral centers in Saquinavir versus an epimer like this compound result in varied interactions with the CSP, allowing for their separation. jfda-online.comlibretexts.org While Gas Chromatography (GC) can also be used for chiral separations, it often requires derivatization of the analyte to increase its volatility, which is less ideal for large, complex molecules like Saquinavir. Supercritical Fluid Chromatography (SFC) presents a powerful alternative, combining the high efficiency of GC with the gentle conditions of HPLC, and is increasingly used for chiral separations.

The successful application of these methods allows for the determination of stereoisomeric purity in bulk drug substance and can detect even trace amounts of unwanted epimers. jfda-online.com

Table 1: Illustrative HPLC Method for this compound Purity Assessment

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Cellulose tris(3,5-dimethylphenyl)carbamate CSP (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Retention Time (Saquinavir) ~9.2 min
Retention Time (this compound) ~7.5 min

Note: This table is illustrative and based on typical methods for separating chiral compounds. jfda-online.comnih.gov

Mass Spectrometry (MS) for Identification and Structural Elucidation of Stereoisomers

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC-MS/MS, is an indispensable tool for the structural elucidation of drug molecules and their isomers. nih.govicm.edu.pl While epimers like Saquinavir and this compound have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ, providing clues to their structural differences.

Detailed Research Findings: In an LC-MS/MS analysis, the parent ion of Saquinavir (m/z 671.6) is selected and subjected to collision-induced dissociation. icm.edu.plgumed.edu.pl The resulting product ions are characteristic of the molecule's structure. For example, a major fragment at m/z 570.2 is typically observed for Saquinavir. icm.edu.pl An epimer, this compound, would produce the same parent ion. However, the change in stereochemistry at one of the chiral centers can influence the stability of certain fragments. This may lead to different relative abundances of the product ions or even unique fragment ions compared to Saquinavir, allowing for their distinction. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements of fragment ions, further aiding in the confident identification of the isomeric structures. Deuterated internal standards, such as Saquinavir-d9, are often used for precise quantification in complex matrices. caymanchem.com

Table 2: Representative Mass Spectrometry Data for Saquinavir Isomer Analysis

TechniqueParameterObservation for SaquinavirPotential Observation for this compound
LC-ESI-MS/MS Parent Ion (m/z) 671.6 [M+H]⁺671.6 [M+H]⁺
Major Fragment Ions (m/z) 570.2, 419.3, 256.2570.2, 419.3, 256.2 (Potentially with different relative intensities)

Note: Fragmentation data is based on published literature for Saquinavir. icm.edu.plgumed.edu.pl The observations for this compound are hypothetical, illustrating the principles of isomeric differentiation by MS.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a "fingerprint" of a molecule based on the vibrational modes of its chemical bonds. Since the three-dimensional conformation of a molecule influences these vibrations, epimers can often be distinguished by their unique spectral fingerprints.

Table 3: Key FT-IR Vibrational Bands for Distinguishing Saquinavir from an Epimer

Wavenumber (cm⁻¹)Vibrational Mode AssignmentPotential Difference for this compound
3400-3200O-H and N-H StretchingShift in band position due to altered hydrogen bonding
1700-1630Amide C=O StretchingSlight shift or change in band shape due to conformational differences
1400-600Fingerprint RegionNoticeable differences in the pattern of peaks, providing a unique fingerprint

Note: This table is illustrative. Specific wavenumbers are based on general ranges for functional groups and published spectra for Saquinavir. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally powerful technique for assessing the chirality of a molecule and studying its conformation in solution.

For this compound, its CD spectrum would be compared against that of a pure Saquinavir reference standard. Any deviation in the shape, sign, or magnitude of the Cotton effects in the spectrum would be a clear indication of the presence of a diastereomeric impurity or that the incorrect isomer is present. This technique is invaluable for confirming the absolute configuration and conformational integrity of a chiral drug in solution. bsmu.by

Table 4: Illustrative Circular Dichroism Data for Chirality Assessment

CompoundWavelength of Maxima/Minima (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
Saquinavir ~235 nm (Positive Cotton Effect)+X
~270 nm (Negative Cotton Effect)-Y
This compound ~240 nm (Positive Cotton Effect)+A (where A ≠ X)
~265 nm (Positive Cotton Effect)+B (Different sign and position)

Note: This table is a hypothetical representation to illustrate how the CD spectra of diastereomers would differ. The exact values (X, Y, A, B) would be determined experimentally.

Theoretical Considerations and Future Research Directions

Elucidating the Precise Energetic Penalty Associated with D-Asparagine Incorporation in epi-Saquinavir

Saquinavir contains a crucial L-asparagine residue that interacts with the HIV-1 protease active site. An epimer, "this compound," would feature a D-asparagine at this position. The incorporation of a D-amino acid into a peptide-like inhibitor designed for an enzyme that naturally processes L-amino acids would inherently introduce an energetic penalty. mdpi.com This penalty arises from the disruption of the optimal stereochemical arrangement required for high-affinity binding.

Computational studies on HIV-1 protease inhibitors have shown that binding affinity is a delicate balance of enthalpic and entropic contributions. acs.orgacs.org The precise energetic cost of incorporating a D-asparagine in this compound is not experimentally determined but can be hypothesized through computational modeling. This would involve calculating the binding free energies of both Saquinavir and this compound to the protease active site. The difference in these energies would quantify the penalty. This penalty is likely a result of:

Steric Hindrance: The altered stereochemistry of the D-asparagine side chain would likely lead to unfavorable steric clashes with the amino acid residues lining the S2 subsite of the protease.

Disrupted Hydrogen Bonding: The precise geometry of hydrogen bond donors and acceptors in the D-asparagine would be misaligned with the corresponding residues in the protease, such as Asp30, weakening the interaction network. nih.gov

Solvation Penalties: The altered conformation of the bound inhibitor could lead to unfavorable changes in the solvation and desolvation energies of the inhibitor and the binding site. nih.gov

A detailed analysis using quantum mechanics/molecular mechanics (QM/MM) methods could provide a more accurate estimation of this energetic penalty. nih.gov

Exploration of Alternative Binding Pockets or Allosteric Sites for Stereoisomers

While the active site of HIV-1 protease is the primary target for inhibitors like Saquinavir, the existence of allosteric sites offers intriguing possibilities for stereoisomers like this compound. nih.gov Research has identified cryptic or allosteric binding pockets on the surface of HIV-1 protease. stanford.edunih.gov These sites are often more flexible and may not exhibit the same stringent stereochemical requirements as the highly evolved active site.

It is conceivable that while this compound may bind weakly to the active site, it could exhibit a higher affinity for an allosteric pocket. The different three-dimensional shape of this compound might be complementary to the topography of one of these alternative sites. For instance, a site located between the flap and the core of the protease, sometimes referred to as the "Eye site," has been identified as a potential target for allosteric modulators. nih.gov

Future research could involve:

Computational Screening: Docking studies of this compound against the entire surface of HIV-1 protease to identify potential alternative binding sites. mdpi.comresearchgate.net

Fragment-Based Screening: Experimental screening of a library of stereoisomers of inhibitor fragments to identify binding to allosteric sites. stanford.edu

Crystallography: Attempts to co-crystallize HIV-1 protease with this compound to experimentally determine its binding location, which might reveal an unexpected binding mode outside the active site.

The discovery of an allosteric binding mode for a Saquinavir stereoisomer could open new avenues for the design of novel anti-HIV drugs that are less susceptible to active site mutations. mdpi.com

Design Principles for Stereochemically Robust Protease Inhibitors

The potential for reduced activity of stereoisomers like this compound underscores the need for designing stereochemically robust protease inhibitors. The goal is to create inhibitors that are either easy to synthesize as a single, active stereoisomer or whose activity is less affected by epimerization. Key design principles include:

Symmetry: Incorporating elements of C2 symmetry into the inhibitor design can be advantageous as the HIV-1 protease is a C2-symmetric homodimer. This can lead to a more ordered and potent binding, as seen with some pseudosymmetric inhibitors. scispace.com

Minimizing Chiral Centers: Reducing the number of stereogenic centers in an inhibitor simplifies synthesis and reduces the potential for mixtures of diastereomers.

Rigid Scaffolds: Incorporating rigid cyclic structures can lock the conformation of the inhibitor, pre-organizing it for binding and reducing the entropic penalty upon binding. This can also enhance stereochemical stability. nih.gov

Backbone Interactions: Designing inhibitors that maximize hydrogen bonding interactions with the backbone atoms of the protease can lead to more robust binding against mutations and potentially be less sensitive to minor stereochemical changes. nih.gov

In-situ Synthesis: A novel approach involves the design of a reactive, less complex precursor that can undergo a stereospecific reaction within the enzyme's active site to form the potent inhibitor. This has been demonstrated with an epoxide-based inhibitor in HIV-1 protease crystals. mdpi.com

Table 1: Key Design Principles for Stereochemically Robust Protease Inhibitors

Principle Rationale Reference(s)
Symmetry Match the C2 symmetry of the HIV-1 protease dimer for more ordered binding. scispace.com
Minimize Chiral Centers Simplify synthesis and reduce the number of possible stereoisomers. slideshare.net
Rigid Scaffolds Pre-organize the inhibitor for binding and enhance stereochemical stability. nih.gov
Backbone Interactions Create robust interactions that are less susceptible to mutations and minor stereochemical changes. nih.gov
In-situ Synthesis Generate the potent, stereospecific inhibitor directly within the enzyme's active site. mdpi.com

Investigation of this compound as a Tool for Probing HIV Protease Flexibility and Ligand Recognition

The inherent flexibility of HIV-1 protease, particularly in its flap regions, is crucial for its function and a key factor in drug resistance. nih.govnih.gov Stereoisomers like this compound, even if they are weak inhibitors, can serve as valuable chemical probes to explore this flexibility.

By comparing the structural and dynamic effects of Saquinavir and this compound on the protease, researchers could gain insights into:

Conformational Plasticity: How the protease active site adapts to accommodate a suboptimal ligand. This could reveal previously unobserved conformational substates.

Flap Dynamics: Whether the binding of an epimer alters the "flap-open" and "flap-closed" equilibrium in a different manner than the parent drug. nih.gov

Water Networks: The role of the conserved water molecule that mediates interactions between the inhibitor and the flaps. The altered stereochemistry of this compound could perturb this water network, providing information on its energetic contribution to binding. acs.org

Techniques such as X-ray crystallography and NMR spectroscopy, combined with molecular dynamics simulations, would be instrumental in these investigations. For example, high-resolution crystal structures of the protease in complex with this compound could reveal subtle structural rearrangements in the binding pocket. rcsb.orgnih.gov

Hypotheses for Academic Research on Minor Stereoisomers and Their Biological Relevance in Chemical Biology

The study of minor or "inactive" stereoisomers of drugs, often dismissed in the drug development process, can yield significant fundamental insights in chemical biology. The case of this compound can be used to formulate several research hypotheses:

Hypothesis 1: Off-Target Effects: Minor stereoisomers may possess unique off-target activities that are absent in the main drug. While this compound may be a poor HIV-1 protease inhibitor, it could potentially inhibit other proteases or interact with other cellular targets, which could be explored through broad-based screening.

Hypothesis 2: Pro-drug Potential: It is conceivable that a minor stereoisomer could act as a pro-drug, being converted to the active form in vivo through enzymatic action. While racemization of Saquinavir is considered unlikely under physiological conditions, this possibility cannot be entirely dismissed for all stereoisomers without experimental verification. europa.eu

Hypothesis 3: Modulators of Drug Resistance: A minor stereoisomer could potentially interact with drug-resistant mutants of the protease in a way that the parent drug cannot. It might even act synergistically with the primary drug by binding to a different site or by altering the conformational landscape of the resistant enzyme.

Hypothesis 4: Tools for Understanding Stereoselectivity: The systematic study of a series of epimers of a potent drug like Saquinavir can provide a detailed understanding of the principles of stereoselective recognition by an enzyme. This fundamental knowledge is valuable for the broader field of drug design. nih.gov

Table 2: Research Hypotheses for Minor Stereoisomers

Hypothesis Description Potential Research Direction
Off-Target Effects The minor stereoisomer interacts with other biological targets. Broad-based enzymatic and cellular screening assays.
Pro-drug Potential The minor stereoisomer is converted to the active form in vivo. In vivo metabolic studies and analysis of biotransformation pathways.
Modulators of Drug Resistance The minor stereoisomer has activity against drug-resistant enzyme variants. Enzymatic assays with resistant protease mutants; combination studies.
Tools for Understanding Stereoselectivity Systematic study of epimers provides insights into enzyme-ligand recognition. Comparative structural biology (X-ray, NMR) and computational analysis of a series of epimers.

Q & A

Q. What experimental methodologies are recommended for determining epi-Saquinavir’s inhibitory efficacy against HIV-1 protease?

To assess inhibitory efficacy, use enzyme inhibition assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) with purified HIV-1 protease. Include controls with wild-type Saquinavir for comparative analysis. Measure IC₅₀ values in triplicate and validate results using orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics . Standardize assay conditions (pH, temperature, substrate concentration) as per ICH guidelines for reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s cytotoxicity in primary cell lines?

Employ a gradient dilution series (e.g., 0.1–100 μM) in CD4+ T-cells or monocyte-derived macrophages. Use MTT or ATP-based viability assays and normalize data to untreated controls. Include a positive control (e.g., AZT) and account for cell-line variability by testing in ≥3 independent donor samples. Statistical analysis should use ANOVA with post-hoc Tukey tests to compare dose groups .

Q. What are the best practices for validating this compound’s stability in physiological buffers?

Conduct accelerated stability studies under simulated physiological conditions (37°C, pH 7.4). Analyze degradation products via HPLC-MS at intervals (0, 24, 48, 72 hours). Compare degradation kinetics to Saquinavir and report percentage remaining using non-linear regression models. Include a stability-indicating method validated per ICH Q2(R1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported binding affinity across different structural studies?

Discrepancies may arise from variations in protease isoforms (e.g., HIV-1 vs. HIV-2) or crystallization conditions. Perform molecular dynamics simulations to compare binding modes under identical parameters (e.g., AMBER force field, 100 ns trajectories). Validate with mutagenesis studies targeting key protease residues (e.g., Asp25) and correlate with experimental IC₅₀ shifts .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other antiretrovirals?

Use Chou-Talalay combination index (CI) analysis to quantify synergy in vitro. Design a matrix of dose combinations (e.g., this compound + Ritonavir) and calculate CI values using CompuSyn software. Confirm results with Bliss independence models and report 95% confidence intervals. Address potential confounding variables (e.g., metabolic interference) via LC-MS quantification of drug concentrations .

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical trials?

Implement quality-by-design (QbD) principles during synthesis. Characterize each batch using NMR, HPLC purity (>98%), and chiral chromatography to confirm stereochemistry. Establish acceptance criteria for critical quality attributes (CQAs) such as residual solvents (ICH Q3C) and particle size distribution. Use multivariate analysis (e.g., PCA) to correlate synthesis parameters with bioactivity .

Data Presentation & Reproducibility

Q. What are the essential elements for reporting this compound’s pharmacokinetic data in animal models?

Include:

  • Table 1 : Pharmacokinetic parameters (Cmax, Tmax, AUC₀–∞, t½) in plasma and tissue homogenates.
  • Figure 1 : Time-concentration profiles with error bars (SEM) and non-compartmental analysis.
  • Methods : LC-MS/MS validation data (LLOQ, matrix effects) and ethical approval identifiers .

Q. How can researchers ensure reproducibility of this compound’s antiviral activity assays?

  • Publish raw datasets (dose-response curves, instrument outputs) in supplementary materials.
  • Adhere to ARRIVE guidelines for in vivo studies, detailing animal sex, age, and housing conditions.
  • Use open-source software (e.g., GraphPad Prism templates) for analysis pipelines .

Conflict Resolution & Peer Review

Q. How to respond to peer critiques about this compound’s off-target effects in kinase screens?

  • Conduct counter-screens against 50+ human kinases using radiometric assays.
  • Provide dose-response curves for all off-target hits and calculate selectivity indices (SI = IC₅₀ target / IC₅₀ off-target).
  • Discuss limitations (e.g., assay sensitivity thresholds) in the manuscript’s "Data Caveats" section .

Ethical & Regulatory Compliance

Q. What documentation is required for this compound’s preclinical data submission to regulatory agencies?

  • ICH-compliant stability reports (Q1A–Q1E).
  • GLP-certified toxicity studies (acute/chronic dosing in two species).
  • Source data for all pharmacokinetic and efficacy claims, cross-referenced to lab notebooks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.